
Troxacitabine
Descripción general
Descripción
Métodos De Preparación
La Troxacitabina se sintetiza mediante una serie de reacciones químicas que implican la formación de su inusual estructura de dioxolano. La ruta sintética normalmente implica los siguientes pasos:
Formación del anillo de dioxolano: Este paso implica la reacción de un precursor adecuado con un reactivo formador de dioxolano bajo condiciones controladas.
Introducción de la base citosina: La base citosina se introduce mediante una reacción de sustitución nucleofílica.
Purificación y aislamiento: El producto final se purifica utilizando técnicas cromatográficas para obtener troxacitabina pura.
Los métodos de producción industrial de troxacitabina implican la ampliación de estas rutas sintéticas al tiempo que se garantiza la pureza y el rendimiento del producto final. Las condiciones de reacción, como la temperatura, el disolvente y los catalizadores, se optimizan para lograr una producción eficiente.
Análisis De Reacciones Químicas
La Troxacitabina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La troxacitabina puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la troxacitabina en sus formas reducidas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir varios sustituyentes en la molécula de troxacitabina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
La Troxacitabina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: La troxacitabina se utiliza como compuesto modelo para estudiar análogos de nucleósidos y sus propiedades químicas.
Biología: Se utiliza en estudios biológicos para investigar sus efectos en los procesos celulares y la replicación del ADN.
Medicina: La troxacitabina ha mostrado promesa en ensayos preclínicos y clínicos para tratar varios tipos de cáncer, incluida la leucemia y los tumores sólidos
Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos contra el cáncer.
Mecanismo De Acción
La Troxacitabina ejerce sus efectos al ser activada por las cinasas celulares e incorporada al ADN, donde inhibe la replicación del ADN. A diferencia de otros análogos de nucleósidos de citosina, la troxacitabina es resistente a la inactivación por la desaminasa de citidina, lo que la hace más efectiva en ciertas condiciones . Los objetivos moleculares de la troxacitabina incluyen las ADN polimerasas, que son esenciales para la síntesis y replicación del ADN .
Comparación Con Compuestos Similares
La Troxacitabina se compara con otros análogos de nucleósidos como la gemcitabina y la citarabina. Si bien todos estos compuestos comparten un mecanismo de acción similar, la configuración L única de la troxacitabina y la resistencia a la desaminasa de citidina la diferencian . Los compuestos similares incluyen:
Gemcitabina: Un análogo de desoxicitidina utilizado en la quimioterapia.
Citarabina: Otro análogo de desoxicitidina utilizado para tratar la leucemia.
Las características estructurales distintas de la troxacitabina y su resistencia a la degradación enzimática la convierten en un compuesto valioso en la investigación y el tratamiento del cáncer.
Actividad Biológica
Troxacitabine, also known as Troxatyl, is a novel L-enantiomer nucleoside analog with significant potential as an antitumor agent. This compound has been extensively studied for its biological activity, particularly in the context of various cancers, including pancreatic cancer and leukemias. The following sections outline the key findings from preclinical and clinical studies regarding the biological activity of this compound.
This compound exhibits its antitumor effects primarily through the following mechanisms:
- Nucleoside Analog Activity : As a deoxycytidine analog, this compound interferes with DNA synthesis by competing with natural nucleosides during DNA replication, leading to chain termination.
- Intracellular Metabolism : this compound is phosphorylated to its active triphosphate form within cells, which is crucial for its cytotoxic effects. Studies have shown that human T-lymphocytes accumulate higher levels of this compound metabolites compared to murine cells, indicating species-specific metabolic pathways .
- Resistance Mechanisms : Research has identified that resistance to this compound can occur due to reduced nucleoside transport activity or deoxycytidine kinase (dCK) activity in certain cancer cells. This highlights the importance of understanding cellular uptake mechanisms for optimizing therapeutic strategies .
Antitumor Efficacy
This compound has demonstrated potent antitumor activity in various preclinical models:
- Xenograft Models : In studies involving human colon HT-29 xenografts, continuous infusion of this compound resulted in significant tumor regression and maintained clinically achievable plasma concentrations .
- Dose-Response Relationships : Prolonged exposure to this compound showed enhanced cytotoxicity compared to short-duration bolus administrations. For instance, a continuous infusion over 72 hours was significantly more effective than a 1-hour exposure .
Comparative Studies
A comparative analysis of the antiproliferative activity of this compound against human and murine tumor cell lines revealed that human cells required much lower concentrations for growth inhibition. Specifically, concentrations as low as 0.015 μM after 72 hours were sufficient for significant cytotoxic effects in leukemic HL60 cells .
Phase I Trials
In early clinical trials, this compound was administered via continuous infusion to assess its safety and efficacy:
- Maximum Tolerated Dose (MTD) : The MTD was established at 7.5 mg/m² over 96 hours, with dose-limiting toxicities primarily involving neutropenia and gastrointestinal symptoms .
- Pharmacokinetics : Continuous infusion allowed for sustained plasma concentrations above the target threshold (20 ng/ml), which correlated with increased antitumor activity compared to bolus dosing regimens .
Phase II Trials
This compound's efficacy was further evaluated in patients with advanced pancreatic cancer:
- Treatment Regimen : Patients received 1.5 mg/m² daily for five days every four weeks. The median time to progression was 3.5 months, with a notable survival rate at one year being 19% .
- Toxicity Profile : Adverse effects included grade 3 and 4 neutropenia in a significant proportion of patients, alongside skin-related toxicities such as rash and hand-foot syndrome .
Summary of Findings
The biological activity of this compound is characterized by its unique mechanisms of action as a nucleoside analog, its pharmacokinetic profile favoring continuous infusion administration, and its demonstrated efficacy across various cancer types. The following table summarizes key findings from preclinical and clinical studies:
Q & A
Basic Research Questions
Q. What is the mechanism of action of troxacitabine, and how does its L-configuration influence its pharmacological profile compared to D-nucleoside analogs?
this compound inhibits DNA synthesis by incorporating into DNA via DNA polymerases, causing chain termination . Its L-configuration avoids degradation by cytidine deaminase, enhancing intracellular retention. Structural studies of human deoxycytidine kinase (dCK) demonstrated efficient phosphorylation of this compound despite its non-natural stereochemistry. Enzymatic assays and crystallography revealed unique binding interactions, while comparative uptake studies in leukemia cells confirmed prolonged triphosphate metabolite retention .
Q. What preclinical models have been used to evaluate this compound's antitumor efficacy, and what are their translational limitations?
this compound was tested in human xenograft models (e.g., pancreatic AsPC-1, colon HT-29) and leukemia cell lines. While xenografts showed dose-dependent tumor regression, species differences in metabolism (e.g., 5–900× lower IC50 in human vs. murine cells) limit translational predictability. Intracellular metabolite analysis in human T-lymphocytes revealed higher triphosphate levels than in mice, underscoring interspecies variability in activation pathways .
Q. What are the key pharmacokinetic parameters of this compound, and how do clinical covariates influence its clearance?
Population pharmacokinetic modeling (NONMEM) identified a three-compartment linear model with systemic clearance of 9.1 L/h (28% interindividual variability). Creatinine clearance and body surface area explained 36% of variability, necessitating dose adjustments in renal impairment. Continuous infusion regimens (2–3 mg/m²/day) achieved target plasma concentrations (0.1–0.15 μmol/L), validated in phase I trials .
Q. What are the common toxicities observed in phase I trials of this compound, and how are they mitigated?
Dose-limiting toxicities included grade 4 neutropenia (12.5 mg/m²) and grade 3 stomatitis/hand-foot syndrome. Premedication with corticosteroids reduced rash incidence. Pharmacodynamic models linked prolonged exposure schedules (e.g., 5-day infusions) to reduced toxicity while maintaining efficacy .
Q. What endpoints are standard in phase II trials evaluating this compound for solid tumors?
Primary endpoints include objective response rate (RECIST criteria), time to progression (TTP), and survival. Secondary endpoints encompass CA 19-9 biomarker reduction, pain scores, and Karnofsky performance status. In pancreatic cancer trials, median TTP was 3.5 months, with 19% 1-year survival .
Advanced Research Questions
Q. How do MRP4/5 transporters contribute to this compound resistance, and what strategies can overcome this?
MRP4 overexpression in HEK cells conferred 4-fold resistance to this compound, attributed to efflux of phosphorylated metabolites. Co-administration with MRP inhibitors (indomethacin, probenecid) reversed resistance in vitro. Methodologically, LC-MS/MS quantified intracellular mono-/di-/triphosphate levels, while impedance aggregometry measured transporter activity .
Q. Why does this compound exhibit variable clinical efficacy across leukemia subtypes (e.g., AML vs. ALL)?
In refractory AML, this compound induced 18% response rates (2 CR, 1 PR) due to prolonged triphosphate retention in leukemic blasts. In contrast, ALL lacked responses, potentially due to lower dCK activity or higher deaminase expression. Clonal proliferation assays and metabolite profiling in patient-derived cells are critical for biomarker identification .
Q. How do species differences in this compound pharmacodynamics impact preclinical-to-clinical translation?
Murine models required 6-day continuous infusions to achieve efficacy comparable to human xenografts, reflecting slower metabolite accumulation. Human T-lymphocytes showed 10× higher triphosphate levels than murine cells, necessitating exposure-adjusted dosing in preclinical studies. Subcutaneous osmotic pumps in mice mimicked clinical steady-state concentrations (262 ng/mL) .
Q. What methodological approaches validate this compound's synergy with gemcitabine in pancreatic cancer?
Synergy was assessed using Chou-Talalay combination indices in vitro (AsPC-1, MIA PaCa-2) and xenograft models. This compound (1.5 mg/m²) combined with gemcitabine (1,000 mg/m²) produced >50% enhanced tumor regression. Mechanistic studies excluded apoptosis/DNA repair modulation, suggesting unexplored pathways like stromal interaction or metabolic cooperation .
Q. How can adaptive trial designs optimize this compound combination regimens?
A Bayesian adaptive trial (n=34) randomized patients to this compound + cytarabine/idarubicin or control. Interim analyses dropped underperforming arms (0% response in this compound + idarubicin) while retaining active combinations. Response-adaptive randomization allocated 55% of patients to the most effective arm (idarubicin + cytarabine), demonstrating feasibility in dose optimization .
Q. Methodological Considerations
- Contradiction Analysis : Discrepancies in pancreatic cancer efficacy (modest monotherapy activity vs. gemcitabine synergy) highlight the need for combinatorial biomarker-driven trials .
- Statistical Rigor : Student’s t-test and NONMEM modeling ensure robust analysis of transporter-mediated resistance and pharmacokinetic variability .
- Experimental Design : Prolonged exposure schedules (5–6 days) in preclinical models align with clinical pharmacokinetic data to maximize target engagement .
Propiedades
Key on ui mechanism of action |
Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication. In contrast to other cytosine nucleoside analogs, troxacitabine is resistant to inactivation by cytidine deaminase (CD). |
---|---|
Número CAS |
145918-75-8 |
Fórmula molecular |
C8H11N3O4 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1 |
Clave InChI |
RXRGZNYSEHTMHC-MLWJPKLSSA-N |
SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
SMILES isomérico |
C1C(O[C@H](O1)CO)N2C=CC(=NC2=O)N |
SMILES canónico |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
Apariencia |
Solid powder |
Key on ui other cas no. |
145918-75-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine 2R(-)-cis-HMD-cytosine 2R(-)-trans-HMD-cytosine BCH 4556 BCH-4556 beta-L-dioxolane-cytidine HMD-cytosine troxacitabine troxacitabine, 2R(-)-cis-isomer troxacitabine, 2R(-)-trans-isomer troxacitabine, 2S(-)-trans-isomer troxacitabine, cis-(+-)-isomer troxacitabine, trans-(+-)-isomer Troxatyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.